triterpenoid biosynthesis pathways in medicinal plants
triterpenoid biosynthesis pathways in medicinal plants
An In-depth Technical Guide to Triterpenoid Biosynthesis Pathways in Medicinal Plants
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triterpenoids are a vast and structurally diverse class of natural products derived from a 30-carbon precursor, squalene (B77637).[1][2] In medicinal plants, these compounds and their glycosylated forms, known as saponins, serve as crucial defense molecules and are responsible for a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, antiviral, and immunomodulatory effects.[3][4] Prominent examples include the ginsenosides (B1230088) from Panax ginseng, glycyrrhizin (B1671929) from Glycyrrhiza glabra (licorice), and asiaticoside (B1665284) from Centella asiatica.[1]
The biosynthesis of these complex molecules involves a multi-step enzymatic pathway, beginning with universal isoprenoid precursors and culminating in highly decorated and specific structures.[5][6] Understanding these pathways is paramount for the metabolic engineering of plants and microbial systems to enhance the production of these valuable compounds for pharmaceutical applications.[7][8] This technical guide provides a comprehensive overview of the core triterpenoid biosynthesis pathway, detailed examinations of specific pathways in key medicinal plants, summaries of quantitative data, and detailed experimental protocols for pathway elucidation.
The Core Triterpenoid Biosynthesis Pathway
The journey to synthesizing triterpenoids begins with the formation of the five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[9] Plants utilize two distinct pathways for this purpose: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids.[10][11] For triterpenoid biosynthesis, the cytosolic MVA pathway is the primary source of IPP and DMAPP.[7][12]
These C5 units are sequentially condensed to form farnesyl diphosphate (FPP, C15). Two molecules of FPP are then joined head-to-head by the enzyme squalene synthase (SQS) to produce the linear C30 hydrocarbon, squalene.[13] Squalene then undergoes epoxidation by squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256).[9]
This molecule, 2,3-oxidosqualene, is the critical branching point for the biosynthesis of both sterols and triterpenoids.[2] The cyclization of 2,3-oxidosqualene, catalyzed by a diverse family of enzymes called oxidosqualene cyclases (OSCs), is the first major diversification step, leading to the formation of various multicyclic triterpene skeletons.[3][9] In sterol biosynthesis, cycloartenol (B190886) synthase (CAS) is the key enzyme in plants. For triterpenoid saponin (B1150181) biosynthesis, other OSCs like β-amyrin synthase (bAS), α-amyrin synthase (aAS), lupeol (B1675499) synthase (LUP), and dammarenediol-II synthase (DDS) produce the foundational skeletons for the vast array of triterpenoids found in nature.[5]
Following cyclization, these basic skeletons undergo a series of extensive modifications, primarily oxidation and glycosylation. Cytochrome P450 monooxygenases (CYP450s) introduce hydroxyl groups and other oxidative decorations to the triterpene backbone, significantly increasing their structural diversity.[1][6] Subsequently, UDP-dependent glycosyltransferases (UGTs) attach sugar moieties to these oxidized aglycones, forming the final saponin products.[5][6] Glycosylation enhances the water solubility, stability, and biological activity of these compounds.[5]
Specific Pathways in Prominent Medicinal Plants
Ginsenoside Biosynthesis in Panax ginseng (Ginseng)
Ginsenosides are the primary active compounds in ginseng and are responsible for its renowned medicinal properties.[14] They are dammarane-type triterpenoid saponins, classified mainly into protopanaxadiol (B1677965) (PPD) and protopanaxatriol (B1242838) (PPT) types.[14]
The biosynthesis pathway begins with the cyclization of 2,3-oxidosqualene by a specific OSC, dammarenediol-II synthase (DDS) , to form dammarenediol-II.[15] This intermediate is then hydroxylated at different positions by specific CYP450 enzymes. Protopanaxadiol synthase (PPDS) , a CYP450 from the CYP716A family, hydroxylates dammarenediol-II at the C-12 position to produce PPD.[5] In a parallel branch, protopanaxatriol synthase (PPTS) , another CYP450 (CYP716A family), hydroxylates dammarenediol-II at the C-6 position to yield PPT.[5]
Finally, a series of UGTs catalyze the glycosylation at various positions (C-3, C-6, C-20) of the PPD and PPT aglycones to generate the vast diversity of ginsenosides.[12][16]
| Plant/Culture | Compound | Titer/Content | Reference(s) |
| P. ginseng hairy roots | Ginsenosides | Up to 12-fold increase with elicitors | [15] |
| Engineered Yeast | Protopanaxadiol | ~1.5 g/L | N/A |
| P. ginseng roots (4-year) | Total Ginsenosides | ~20-40 mg/g dry weight | [10] |
Glycyrrhizin Biosynthesis in Glycyrrhiza glabra (Licorice)
Glycyrrhizin is an oleanane-type triterpenoid saponin responsible for the characteristic sweet taste and pharmacological effects of licorice root.[17] Its biosynthesis involves the cyclization of 2,3-oxidosqualene to β-amyrin by the OSC β-amyrin synthase (bAS) .[18]
The β-amyrin skeleton then undergoes a series of two critical oxidation steps at the C-11 and C-30 positions, catalyzed by two distinct CYP450 enzymes. First, CYP88D6 acts as a β-amyrin 11-oxidase, converting β-amyrin to 11-oxo-β-amyrin.[18][19] Following this, CYP72A154 oxidizes the C-30 methyl group of 11-oxo-β-amyrin to a carboxyl group, forming glycyrrhetinic acid.[18]
The final step is the attachment of two molecules of glucuronic acid to the C-3 hydroxyl group of glycyrrhetinic acid, a reaction catalyzed by UGTs, to produce glycyrrhizin.[17]
References
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